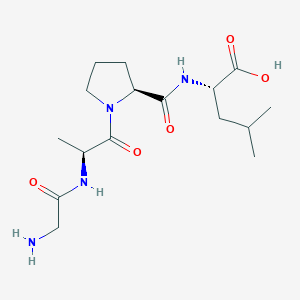

H-Gly-Ala-Pro-Leu-OH

Description

Significance of Short Peptides in Biological Systems Research

Short peptides, typically defined as chains of 2 to 50 amino acids, are pivotal players in a vast array of biological processes. longdom.org They function as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in critical functions like cell communication, enzyme activity regulation, and immune responses. longdom.org Their versatility and functional diversity make them a focal point in biomedical research. mdpi.comnih.gov

The study of short peptides offers several advantages. Their relatively simple structures make them easier to synthesize and modify, facilitating research into structure-activity relationships. unacademy.com Furthermore, many short peptides exhibit high stability and can readily penetrate cell membranes, a desirable trait for therapeutic applications. mdpi.comunacademy.com Their low toxicity and high tissue specificity are also significant advantages in drug development. ukrbiochemjournal.org The ability to create synthetic versions of these peptides allows for detailed investigation into their interactions and the functions of larger proteins. unacademy.com

Overview of Tetrapeptide Motifs in Bioactive Molecule Discovery

Within the realm of short peptides, tetrapeptides—chains of four amino acids—represent a particularly interesting class. They can be designed to self-assemble into functional nanostructures, making them valuable in the development of biomaterials for applications such as drug delivery and tissue engineering. rsc.org The sequence of amino acids in a tetrapeptide dictates its structure and function, allowing for the creation of molecules with specific properties. rsc.org

The discovery of new bioactive tetrapeptides is often guided by computational methods and the study of naturally occurring peptides. oup.com For instance, researchers can predict the formation of tetrapeptides from the breakdown of larger proteins by specific enzymes. oup.com This approach has led to the identification of novel tetrapeptides with potential applications in areas like skin rejuvenation. oup.com The study of tetrapeptides also extends to understanding and potentially treating diseases associated with peptide aggregation, such as Alzheimer's and Parkinson's. rsc.org

Rationale for Academic Investigation of the H-Gly-Ala-Pro-Leu-OH Sequence

The specific tetrapeptide sequence Gly-Ala-Pro-Leu has garnered scientific interest due to its identification within a critical biological context and its implications for understanding how peptides and proteins interact.

The initial and most significant discovery related to the this compound sequence came from research on platelet aggregation and blood clotting. In a 1990 study published in Thrombosis Research, researchers identified the sequence Gly-Ala-Pro-Leu as a potential fibrinogen binding site on the platelet integrin glycoprotein (B1211001) IIb (GPIIb). nih.govjci.org This integrin, part of the GPIIb/IIIa complex, is the receptor for fibrinogen on platelets and plays a crucial role in the formation of blood clots. nih.govashpublications.org

The study found that the peptide Gly-Ala-Pro-Leu was the shortest sequence that could potently inhibit the adhesion of platelets to fibrinogen and platelet aggregation. nih.gov This finding was based on the "anticomplementarity hypothesis," which predicted the sequence Gly-Ala-Pro-Leu-Arg-Val as a fibrinogen binding site. nih.gov Subsequent experiments confirmed that peptides containing the Gly-Ala-Pro-Leu sequence could indeed interfere with this vital interaction. nih.gov This discovery highlighted the sequence as a key player in a fundamental physiological process.

The identification of Gly-Ala-Pro-Leu as a functional motif has broader implications for understanding the relationship between peptide structure and function. frontiersin.orgpnas.orgunc.edu The specific arrangement of glycine (B1666218), alanine (B10760859), proline, and leucine (B10760876) creates a unique chemical environment that facilitates binding to the fibrinogen receptor. nih.gov The presence of the Gly-Ala-Pro sequence in all eight integrin alpha-subunits studied, and the Gly-Ala-Pro-Leu sequence in four of them, suggests a conserved structural role for this motif. nih.gov

Further research into the conformational analysis of peptides containing this and similar sequences helps to elucidate how the three-dimensional shape of a peptide determines its biological activity. researchgate.netunifi.itekb.egacs.org The study of such specific sequences contributes to a larger understanding of molecular recognition, where the shape and chemical properties of a molecule allow it to bind to a specific partner, in this case, the Gly-Ala-Pro-Leu peptide and the glycoprotein IIb receptor. This knowledge is fundamental to the rational design of new therapeutic agents that can modulate protein-protein interactions. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C16H28N4O5 |

|---|---|

Molecular Weight |

356.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |

InChI Key |

SUCZGAQPOWQATN-SRVKXCTJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Gly Ala Pro Leu Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides like H-Gly-Ala-Pro-Leu-OH. iris-biotech.de This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. iris-biotech.degoogle.com

Comparative Analysis of Fmoc- and Boc-based Approaches for Tetrapeptide Assembly

The two primary strategies in SPPS are differentiated by the type of protecting group used for the α-amino group of the incoming amino acid: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. google.com

The Fmoc strategy has become the more prevalent method due to its use of milder reaction conditions. iris-biotech.de Deprotection of the Fmoc group is typically achieved with a base such as piperidine, while the final cleavage of the peptide from the resin and removal of side-chain protecting groups is accomplished with a moderately strong acid like trifluoroacetic acid (TFA). iris-biotech.denih.gov This orthogonality between the deprotection and cleavage steps is a significant advantage, minimizing unwanted side reactions. iris-biotech.de

The Boc strategy , while historically significant, employs harsher conditions. iris-biotech.de Both the repetitive deprotection of the Boc group and the final cleavage from the resin require strong acids. nih.gov The final cleavage often necessitates the use of hazardous reagents like hydrofluoric acid (HF). iris-biotech.de Despite these drawbacks, the Boc/Bz (benzyl) approach is still utilized, particularly when required by an existing Drug Master File (DMF) or when Fmoc strategies prove ineffective for specific sequences. iris-biotech.de

A comparative overview of the two strategies is presented below:

| Feature | Fmoc-based SPPS | Boc-based SPPS |

| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Tert-butyloxycarbonyl (Boc) |

| Deprotection Reagent | Base (e.g., Piperidine) iris-biotech.denih.gov | Strong Acid (e.g., TFA) nih.gov |

| Cleavage Reagent | Acid (e.g., TFA) iris-biotech.de | Strong Acid (e.g., HF) iris-biotech.de |

| Key Advantage | Milder conditions, orthogonality iris-biotech.de | Established methodology iris-biotech.de |

| Key Disadvantage | Potential for side reactions like aspartimide formation nih.gov | Use of harsh and hazardous reagents iris-biotech.de |

Optimization of Coupling Reagents and Reaction Conditions

The formation of the amide bond between the incoming amino acid and the growing peptide chain is a critical step in SPPS. The efficiency of this coupling reaction directly impacts the yield and purity of the final peptide. A variety of coupling reagents have been developed to activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the N-terminal amine of the resin-bound peptide.

Common classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). proteogenix.science These reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can increase reaction rates and suppress racemization. highfine.comthaiscience.info

Recent research has focused on developing more efficient and sustainable coupling reagents. For instance, (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) has been shown to be a superior coupling reagent that effectively inhibits racemization. luxembourg-bio.com Another approach involves the use of fluorinating agents to create amino acid fluorides, which are potent acylating agents for peptide bond formation. google.com

Optimizing reaction conditions is also crucial. Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions, leading to better yields, especially for longer peptides. biotage.com

Addressing Technical Hurdles in Proline-Containing Peptide Synthesis, including Incomplete Synthesis and Diminished Efficiency

The inclusion of proline in a peptide sequence, as in this compound, presents unique challenges in SPPS. biotage.commblintl.com Proline is a secondary amino acid, and its cyclic structure can lead to steric hindrance and reduced reactivity of its N-terminal amine. biotage.com This can result in incomplete coupling reactions and the formation of deletion sequences, where the intended amino acid is not incorporated into the growing peptide chain.

Furthermore, peptide chains containing proline can be prone to aggregation, where the peptides clump together on the resin, making them inaccessible for subsequent reactions. mblintl.com This aggregation can lead to significantly lower yields and purification difficulties. mblintl.com

Strategies to overcome these hurdles include:

Double Coupling: Repeating the coupling step for the amino acid following proline can help ensure complete incorporation. biotage.com

Use of Pseudoprolines: Incorporating dipeptides where the serine or threonine preceding a proline is modified to form a temporary, structure-disrupting oxazolidine (B1195125) can prevent aggregation. This protecting group is then removed during the final cleavage step. sigmaaldrich.com

Specialized Reagents: Employing more potent coupling reagents or optimizing the solvent system can improve coupling efficiency.

Strategies for Minimizing Racemization during Peptide Bond Formation

Racemization, the conversion of an L-amino acid to a D-amino acid, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final product. highfine.com It primarily occurs at the activated carboxylic acid intermediate during the coupling step. highfine.comnih.gov

Several factors influence the extent of racemization:

The nature of the coupling reagent and any additives: Additives like HOBt and HOAt are known to suppress racemization. highfine.com

The type of base used: Weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) generally lead to less racemization than stronger bases. acs.orgluxembourg-bio.com

The solvent: Less polar solvents can sometimes reduce racemization. acs.org

For particularly sensitive amino acids, such as cysteine and histidine, the choice of protecting groups and coupling conditions is critical to prevent significant epimerization. nih.govacs.org The development of new coupling reagents like DEPBT, which shows remarkable resistance to racemization, is a key area of research. luxembourg-bio.com

Solution-Phase Peptide Synthesis (SoPPS) Techniques

While SPPS is dominant, solution-phase peptide synthesis (SoPPS) remains a valuable technique, particularly for the large-scale production of peptides or for sequences that are difficult to synthesize on a solid support. researchgate.netnih.gov

Segment Condensation Methodologies

A key strategy in SoPPS is segment condensation, where shorter, protected peptide fragments are synthesized individually and then coupled together to form the final, longer peptide. google.comnih.gov This approach can be more efficient for long peptides and allows for the purification of intermediates, which can lead to a purer final product. proteogenix.science

The synthesis of a precursor to the cyclic peptide pseudostellarin D, which contains a -Gly-Gly-Tyr-Pro-Leu-Ile-Leu- sequence, has been achieved through a convergent [3 + 4] segment condensation strategy in solution. beilstein-journals.org This involved the synthesis of a tetrapeptide and a tripeptide fragment, which were then coupled together. beilstein-journals.org Careful selection of the coupling points is crucial to minimize the risk of racemization, often coupling at a glycine (B1666218) or proline residue.

The choice of coupling reagents is also critical in segment condensation. Reagents like DEPBT have proven effective for these challenging couplings, providing good yields with minimal side reactions. luxembourg-bio.com

Application of Selective Protecting Group Chemistry

In peptide synthesis, protecting groups are crucial for temporarily masking reactive functional moieties to prevent undesired side reactions. iris-biotech.dewikipedia.org The synthesis of a peptide like this compound, which is built from Glycine, Alanine (B10760859), Proline, and Leucine (B10760876), involves the strategic use of these groups. The primary challenge is to selectively protect the α-amino group of one amino acid and the α-carboxyl group of another to direct the formation of the desired peptide bond. masterorganicchemistry.comthieme-connect.de

A key concept in this field is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others under different chemical conditions. iris-biotech.dewikipedia.org This is particularly important in solid-phase peptide synthesis (SPPS), a common method for producing peptides. vulcanchem.com In SPPS, the C-terminal amino acid (Leucine in this case) is first attached to a solid resin support. Subsequent amino acids (Proline, Alanine, and Glycine) are then added sequentially. biosynth.com Each incoming amino acid must have its α-amino group protected to prevent self-polymerization. peptide.com

The most widely used orthogonal protecting group strategy is the Fmoc/tBu combination. iris-biotech.de The Fluorenyl-methoxy-carbonyl (Fmoc) group is used to protect the α-amino group and is removed with a base, typically piperidine. iris-biotech.de The tert-butyl (tBu) group, used for side-chain protection (though not required for Gly, Ala, Pro, or Leu), is cleaved by an acid like trifluoroacetic acid (TFA). iris-biotech.de Other protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are also employed, often in solution-phase synthesis. masterorganicchemistry.compeptide.com The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation. cdnsciencepub.com

The selection of protecting groups is critical for the synthesis of more complex analogues of this compound, where amino acids with reactive side chains (e.g., Lysine, Aspartic Acid, Tyrosine) might be incorporated. peptide.com For instance, a Lysine residue would require its side-chain amino group to be protected, often with a Boc group if Fmoc is used for the α-amino protection. peptide.com

| Protecting Group | Abbreviation | Cleavage Condition | Typically Protects |

| Fluorenyl-methoxy-carbonyl | Fmoc | Base (e.g., Piperidine) | α-Amino group |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | α-Amino group, Side chains |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | α-Amino group, Side chains |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Side-chain carboxyl & hydroxyl groups |

Chemo-Enzymatic Synthesis of this compound

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach can offer improved yields and reduced side reactions compared to purely chemical methods.

Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, kinetically controlled conditions. frontiersin.orgethz.ch This process involves an acyl-donor ester, which acylates the enzyme's active site to form an acyl-enzyme intermediate. ethz.ch This intermediate can then be attacked by the amino group of a second amino acid (the acyl acceptor), resulting in the formation of a new peptide bond. ethz.ch This method is highly regioselective and stereospecific, minimizing the need for extensive protecting group strategies. nih.govethz.ch

Enzymes like papain, α-chymotrypsin, and subtilisin have been successfully employed in peptide synthesis. nih.govacs.orghep.com.cn For the synthesis of a tetrapeptide like this compound, a stepwise approach could be envisioned where di- or tripeptide fragments are first synthesized and then ligated together enzymatically. hep.com.cnnih.gov For instance, Gly-Ala could be coupled with Pro-Leu using a suitable protease. The choice of enzyme is critical and depends on its substrate specificity. frontiersin.org Papain, for example, has broad specificity and has been used to synthesize various dipeptides. nih.gov The reaction conditions, such as pH, temperature, and solvent system, must be carefully optimized to favor synthesis over hydrolysis. frontiersin.org

| Enzyme | Typical Acyl Donor | Example Application |

| Papain | Amino acid ester/amide | Synthesis of dipeptides and oligopeptides. nih.gov |

| α-Chymotrypsin | Aromatic amino acid ester | Ligation of peptide fragments. hep.com.cn |

| Subtilisin | Broad specificity | Synthesis of peptides with various amino acids. acs.org |

| Trypsin | Arginine or Lysine ester | Linkage of peptide fragments at specific sites. nih.gov |

Analytical Chemistry for Purity and Identity Confirmation

Following synthesis, rigorous analytical techniques are essential to confirm the purity and verify the identity of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for assessing the purity of synthetic peptides. americanpeptidesociety.orgmdpi.com This method separates molecules based on their hydrophobicity. americanpeptidesociety.org The peptide mixture is passed through a column packed with a nonpolar stationary phase (typically C18 silica), and a mobile phase with an increasing gradient of an organic solvent (like acetonitrile) is used for elution. americanpeptidesociety.orgmdpi.com Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org

For this compound, a single sharp peak on the chromatogram would indicate a high degree of purity or homogeneity. mdpi.com The presence of additional peaks would suggest impurities, such as deletion sequences (peptides missing one or more amino acids), incompletely deprotected peptides, or byproducts from side reactions. renyi.hu The purity is quantified by integrating the area of the main peak relative to the total area of all peaks, with purities often exceeding 95-97% for well-characterized peptides. mdpi.comprospecbio.com The retention time of the peptide is a characteristic property under specific chromatographic conditions and can be used for identification.

Other chromatographic techniques like ion-exchange chromatography (IEC) can also be employed, which separates peptides based on their net charge. americanpeptidesociety.orgtandfonline.com

Mass spectrometry (MS) is an indispensable tool for confirming the identity of a synthesized peptide by providing an accurate measurement of its molecular mass. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which generates multiply charged ions without significant fragmentation. spectroscopyonline.comlibretexts.org By analyzing the mass-to-charge (m/z) ratio of these ions, the molecular weight of the peptide can be precisely calculated. libretexts.org

The theoretical monoisotopic mass of this compound can be calculated by summing the residue masses of its constituent amino acids and the mass of the terminal H and OH groups.

Theoretical Mass Calculation for this compound:

| Component | Formula | Monoisotopic Mass (Da) |

| Glycine (residue) | C₂H₃NO | 57.02146 |

| Alanine (residue) | C₃H₅NO | 71.03711 |

| Proline (residue) | C₅H₇NO | 97.05276 |

| Leucine (residue) | C₆H₁₁NO | 113.08406 |

| H (N-terminus) | H | 1.00783 |

| OH (C-terminus) | HO | 17.00274 |

| Total (this compound) | C₁₆H₂₈N₄O₅ | 356.2060 |

Data sourced from established amino acid mass tables. matrixscience.comwashington.edu

An experimentally determined mass that matches this theoretical value confirms the correct composition of the peptide.

Furthermore, tandem mass spectrometry (MS/MS) can be used to validate the amino acid sequence. uniroma1.it In an MS/MS experiment, the peptide ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. libretexts.org The fragmentation typically occurs at the peptide bonds, producing a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct determination of the peptide sequence. uniroma1.itmdpi.com

Conformational Analysis and Structural Dynamics of H Gly Ala Pro Leu Oh

Theoretical and Computational Approaches to Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and stability of peptides like H-Gly-Ala-Pro-Leu-OH. These simulations model the atomic interactions over time, providing insights into the dynamic nature of the peptide's structure. In studies of multi-peptide systems, tetrapeptides composed of amino acids like leucine (B10760876) have been observed to form large amorphous clusters, indicating a tendency for aggregation driven by both van der Waals forces and Coulombic interactions. nih.gov Conversely, tetrapeptides containing proline and alanine (B10760859) tend to form smaller clusters. nih.gov

Unrestrained MD simulations of similar tetrapeptides, such as rigin (B1295069) (H-Gly-Gln-Pro-Arg-OH), have demonstrated the existence of a significant population of ordered reverse turn structures in solution. osdd.net These simulations can generate hundreds of energy-minimized structures, which can then be clustered into families of conformations. osdd.net This approach allows for the identification of the most probable and stable conformers in a given environment. osdd.net The flexibility of the peptide backbone and the stability of specific conformations are influenced by factors such as intramolecular hydrogen bonds and interactions with the solvent. For instance, simulations can reveal the percentage of time a specific hydrogen bond, a key feature of stable secondary structures, is present. oup.com

Quantum mechanical (QM) calculations provide a highly accurate method for determining the energetically favorable conformations of peptides. These calculations, often performed using methods like Density Functional Theory (DFT), can elucidate the electronic structure and relative energies of different peptide conformers. hilarispublisher.com For the tripeptide H-Pro-Leu-Gly-NH2, a molecule with similarities to our subject peptide, conformational energy calculations have identified several preferred compact conformations. nih.govpnas.org One of these structures, a 10-membered β-turn, was found to occupy a deep potential energy well, indicating significant stability. nih.govpnas.org

The presence of proline and leucine residues significantly influences the backbone geometry and dynamics of this compound. Proline's unique cyclic side chain restricts the peptide backbone, often inducing kinks or turns. wikipedia.orgnih.gov This conformational constraint can be disruptive to regular secondary structures like α-helices and β-sheets. nih.gov The proline ring also reduces the energy difference between the cis and trans conformations of the peptide bond preceding it, increasing the likelihood of finding the cis conformation compared to other amino acids. nih.gov

The sequence of this compound suggests a propensity for forming β-turns, which are common secondary structures that reverse the direction of the polypeptide chain. β-turns are composed of four consecutive residues, and their formation is often influenced by the presence of proline and glycine (B1666218). nih.govnih.gov Proline is frequently found in β-turns due to its ability to adopt the required backbone dihedral angles. nih.govnih.govresearchgate.net Glycine, with its conformational flexibility, can also readily occupy positions within a turn.

Computational methods, including support vector machines (SVM), have been developed to predict the location of β-turns in protein sequences with high accuracy. nih.govnih.gov These methods often use information from multiple sequence alignments and predicted secondary structures. nih.govnih.gov Studies have shown that amino acids like proline, glycine, aspartic acid, and asparagine have a high potential to be part of a β-turn, while residues like isoleucine, leucine, and valine are less likely to be found in these structures. nih.govnih.govjaist.ac.jp Conformational energy calculations on the related peptide H-Pro-Leu-Gly-NH2 have confirmed that a β-turn is a strongly preferred structure. nih.govpnas.orgresearchgate.net

Influence of Proline and Leucine Residues on Tetrapeptide Backbone Geometry and Dynamics

Spectroscopic Investigations of this compound Structure

Circular dichroism (CD) spectroscopy is a valuable experimental technique for investigating the secondary structure of peptides in solution. The far-UV CD spectrum of a peptide provides information about its content of α-helices, β-sheets, turns, and random coil structures. core.ac.uk For instance, a characteristic CD spectrum with a minimum around 198 nm is indicative of a random coil conformation. researchgate.net In contrast, α-helical structures typically show double minima at approximately 208 and 222 nm. researchgate.net

The presence of proline can significantly influence the CD spectrum. Peptides containing proline often exhibit a polyproline II (PPII)-like spectrum, which is characterized by a negative maximum below 200 nm. researchgate.net The specific conformation of a peptide can be sensitive to its environment. For example, some signal peptides are largely unordered in aqueous solutions but adopt more ordered conformations, such as α-helices, in hydrophobic environments. core.ac.uk For peptides containing Pro-X sequences, a positive n-π* CD band around 225-230 nm has been associated with a type II β-turn structure. scispace.com However, it is important to note that a single, universally characteristic CD spectrum for all β-turns does not exist, as different types of β-turns can produce varied spectral features. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic properties of peptides in solution, mimicking their native environment. ias.ac.in For a linear tetrapeptide like this compound, NMR studies can provide detailed information about the average conformation and the flexibility of the peptide backbone and its side chains.

Linear peptides are known to be highly flexible, often existing as an equilibrium of multiple conformations that interconvert rapidly on the NMR timescale. thieme-connect.de This results in an averaged spectrum where chemical shifts are primarily determined by the amino acid composition and to a lesser extent by a defined secondary structure. thieme-connect.de However, the presence of a proline residue, as in this compound, can introduce a more defined structure due to the restricted rotation around the peptide bond preceding it. This can lead to the existence of cis and trans isomers, which may interconvert slowly on the NMR timescale, resulting in distinct sets of signals for each conformer. nih.govrsc.org

Key NMR parameters used to define the conformation of such peptides include:

Chemical Shifts: The chemical shifts of protons, particularly the amide (NH) and alpha-protons (Hα), are sensitive to the local electronic environment and can indicate the presence of secondary structures like β-turns. researchgate.net For example, the chemical shifts of amino acids like Glycine, Valine, and Proline in elastin-derived repeating peptides are similar to those in synthetic polypeptides, indicating comparable local environments. ujms.net

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. ias.ac.in In a study of a cyclic tetrapeptide, low-temperature NOE experiments were instrumental in determining the amide bond geometry. acs.org

Vicinal Coupling Constants (³J): The coupling constant between the amide proton and the alpha-proton (³JHNα) is related to the dihedral angle φ via the Karplus relationship. This provides information about the backbone conformation of each amino acid residue. ias.ac.in

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns. nih.gov

In aqueous solutions, the ¹H-NMR spectra of linear tetrapeptides like H-Gly-Gly-X-Ala-OH have been extensively studied to establish "random-coil" parameters, which serve as a baseline for identifying conformational preferences in other peptides. researchgate.net The dynamic nature of such peptides in solution often leads to averaged NMR parameters, which represent a population-weighted average of all accessible conformations. ias.ac.in

Table 1: Representative ¹H-NMR Parameters for Tetrapeptide Conformational Analysis

| NMR Parameter | Information Provided | Typical Values/Observations in Peptides |

| Amide Proton Chemical Shift (δ_NH) | Local electronic environment, hydrogen bonding | Downfield shift may indicate H-bonding |

| ³J_HNα_ Coupling Constant | Dihedral angle φ | ~4 Hz for α-helix, ~9 Hz for β-sheet |

| Nuclear Overhauser Effect (NOE) | Interproton distances (< 5 Å) | d_αN_(i, i+1), d_NN_(i, i+1) for helices; d_αN_(i, i+3) for turns |

| Temperature Coefficient (dδ/dT) | Solvent exposure of amide protons | Small values (< -3 ppb/K) suggest H-bonding |

This table is a generalized representation based on established principles of peptide NMR and is not specific to this compound due to the lack of direct experimental data in the search results.

Impact of Amino Acid Chirality on Conformation and Function

The stereochemistry of amino acids, specifically the distinction between L- and D-isomers, plays a pivotal role in determining the three-dimensional structure and, consequently, the biological activity of peptides. scirp.orggoogle.com While proteins in most organisms are composed almost exclusively of L-amino acids, the incorporation of D-amino acids into synthetic or naturally occurring peptides can have profound effects. unc.edu

Comparative Analysis of L- and D-Amino Acid Substitutions in Analogues

Substituting an L-amino acid with its D-enantiomer in a peptide sequence can dramatically alter its conformational landscape. acs.org This is because the side chain of a D-amino acid projects from the peptide backbone in a different direction compared to its L-counterpart, leading to different steric interactions and hydrogen bonding patterns. acs.org

Studies on various peptides have demonstrated that L- to D-amino acid substitution can:

Induce Different Secondary Structures: For example, the substitution of L-Leucine with D-Leucine in the tetrapeptide Leu-Gly-Pro-Ala was found to cause a conformational change from a β-sheet to a turn structure. scirp.org Similarly, circular dichroism studies on diastereomeric peptides showed that the substitution of L-Leucine with D-Leucine strongly affected the conformational behavior, destabilizing the β-turn structure in the L-Leu variant. acs.org

Alter Peptide Rigidity: The substitution of L-Leucine with D-Leucine in a cyclic tetrapeptide resulted in a more rigid structure in both the solid state and in solution. acs.org

In the context of this compound, replacing the L-Leucine with D-Leucine would likely disrupt any pre-existing β-turn or other ordered conformation. The altered side-chain orientation of D-Leucine could lead to new intramolecular interactions, potentially favoring a different type of turn or a more disordered structure.

Table 2: Effects of L- to D-Amino Acid Substitution on Peptide Conformation

| Peptide System | L-Amino Acid Conformation | D-Amino Acid Conformation | Reference |

| Leu-Gly-Pro-Ala | β-sheet | Turns | scirp.org |

| Cyclic tetrapeptide (Boc-Cys(Trt)-Pro-X -Cys(Trt)-NHMe) | β-turn | More rigid, altered β-turn | acs.org |

| RDP215 (antitumor peptide) | β-sheet in presence of cancer mimic | Increased structure in buffer, β-sheet in presence of cancer mimic | mdpi.comnih.gov |

| gp33 (viral epitope) | Specific conformation for TCR binding | Altered side chain conformation, affecting receptor binding | acs.org |

Stereochemical Influences on Tetrapeptide Biological Activity

The conformational changes induced by altering amino acid chirality have significant implications for the biological activity of tetrapeptides. Since the function of a peptide is intimately linked to its three-dimensional shape, which governs its ability to interact with biological targets like receptors or enzymes, a change in stereochemistry can modulate or completely change its activity. google.com

Key impacts of stereochemical changes on biological activity include:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are typically specific for L-amino acid substrates. mdpi.com This increased stability can lead to a longer circulation half-life in vivo. mdpi.com

Altered Receptor Binding and Specificity: The precise spatial arrangement of amino acid side chains is critical for molecular recognition. An L- to D-substitution can alter the peptide's binding affinity and specificity for its target. For instance, an L- to D-substitution in a viral epitope peptide significantly affected its recognition by T-cell receptors (TCRs). acs.org

Modified Biological Activity: The introduction of D-amino acids can enhance or alter the biological effects of a peptide. For example, a synthetic tetrapeptide, L-(Leu-Pro-Gly)-D-Ala, was designed with a D-alanine instead of the natural L-alanine to enhance its biological activity, and it exhibited significant antioxidant and potent anthelmintic properties. innovareacademics.inresearchgate.net In another study, a D-amino acid variant of an antitumor peptide showed a slightly stronger impact on cancer-mimicking membranes compared to its L-counterpart. mdpi.comnih.gov

For this compound, if it were to possess a specific biological activity, substituting L-Leucine with D-Leucine would be expected to modulate this activity. The resulting analogue, H-Gly-Ala-Pro-D-Leu-OH, would likely exhibit different binding characteristics to any potential biological partner and would almost certainly show increased resistance to enzymatic degradation. This strategy is often employed in peptide drug design to create more stable and potent therapeutic agents.

In Vitro Biochemical and Biological Interactions of H Gly Ala Pro Leu Oh

Protein and Receptor Binding Studies

The ability of H-Gly-Ala-Pro-Leu-OH to bind to specific proteins, especially cell surface receptors, is a key area of research. These interactions often initiate cellular signaling cascades and are fundamental to many biological processes.

Interaction with Platelet Integrin Glycoprotein (B1211001) IIb and Fibrinogen Binding

Research has identified the amino acid sequence Gly-Ala-Pro-Leu as a significant binding site within the platelet integrin, glycoprotein IIb (GPIIb). nih.gov This integrin is a component of the GPIIb/IIIa complex, which functions as the fibrinogen receptor on platelets. The Gly-Ala-Pro-Leu sequence, corresponding to residues 309-312 in GPIIb, plays a crucial role in the adhesion of platelets to fibrinogen. nih.gov Studies have shown that the peptide this compound can potently inhibit both platelet adhesion to fibrinogen and platelet aggregation. nih.gov This inhibitory action underscores the importance of this specific sequence in the interaction between platelets and fibrinogen, a key process in hemostasis and thrombosis. rupress.org

Investigation of Binding Sites and Specificity on Related Integrin Alpha-Subunits

The significance of the Gly-Ala-Pro-Leu sequence extends beyond GPIIb. This sequence is also present in four out of eight other integrin alpha-subunits, and the core Gly-Ala-Pro motif is found in all eight. nih.gov This suggests a broader role for this sequence in the function of various integrin family members. Integrins are a diverse family of cell adhesion receptors involved in cell-matrix and cell-cell interactions, and the presence of this conserved motif points to a potentially shared mechanism of ligand recognition or structural stability among different integrin alpha-subunits. Further research into the binding characteristics of this compound with these related integrins could provide valuable insights into their specific functions and the potential for cross-reactivity.

Characterization of Binding Kinetics and Affinities, including Surface Plasmon Resonance (SPR) Analysis

Table 1: Representative Kinetic Parameters from SPR Analysis of Peptide-Protein Interactions

| Interacting Molecules | Association Rate Constant (k_ass) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_diss) (s⁻¹) | Dissociation Constant (K_D) (M) |

| RCM-BSA + Fmoc-(Glu)₅Ala-OH | 2.0 x 10³ | 8.2 x 10⁻⁴ | 4.1 x 10⁻⁷ |

| RCM-lysozyme + Fmoc-(Glu)₅Ala-OH | 1.5 x 10³ | 7.5 x 10⁻⁴ | 5.0 x 10⁻⁷ |

| This table presents example data for different peptide-protein interactions to illustrate the type of information obtained from SPR analysis. Data is sourced from a study on carboxypeptidase Y. oup.com |

Broad-Spectrum Protein Interaction Profiling

Beyond its specific interaction with integrins, understanding the broader protein interaction profile of this compound is important. Techniques such as yeast two-hybrid systems and peptide microarrays can be employed to screen for interactions with a wide range of proteins. For example, yeast two-hybrid systems are valuable for detecting interactions between triple-helical peptides and their target proteins. vulcanchem.com While not directly applied to this compound in the provided information, these methods offer a pathway to identify novel binding partners and uncover previously unknown biological functions.

Enzymatic Activity and Metabolism Studies

The metabolic fate of this compound, particularly its susceptibility to enzymatic degradation, is a critical factor in determining its biological half-life and activity. Peptidases are enzymes that cleave peptide bonds and play a central role in the breakdown of peptides and proteins. nih.gov

Evaluation as a Substrate for Peptidases, including Dipeptidyl Peptidase II, Xaa-Pro Dipeptidases, Aminopeptidases, and Endopeptidases

The tetrapeptide this compound is a potential substrate for several classes of peptidases due to its specific amino acid sequence.

Dipeptidyl Peptidases: Dipeptidyl peptidase II (DPP II) is an enzyme that can cleave the N-terminal dipeptide from a peptide chain. smolecule.com Given the structure of this compound, it could theoretically be a substrate for DPP II, which would result in the cleavage of the Gly-Ala dipeptide. Dipeptidyl peptidase IV (DPP IV) is another relevant enzyme, although its primary specificity is for peptides with proline or alanine (B10760859) in the penultimate position. nih.govplos.org

Xaa-Pro Dipeptidases: These enzymes, also known as prolidases, specifically hydrolyze dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. uniprot.orgmdpi.com While this compound is a tetrapeptide, its degradation products could potentially become substrates for Xaa-Pro dipeptidases.

Aminopeptidases: These enzymes sequentially remove amino acids from the N-terminus of peptides. tandfonline.com The susceptibility of this compound to aminopeptidases would depend on the specific enzyme's substrate preference. For instance, some aminopeptidases show high specificity for N-terminal glycine (B1666218) or alanine residues. tandfonline.com The rate of hydrolysis would be influenced by the identity of the N-terminal amino acid. nih.gov

Endopeptidases: These enzymes cleave peptide bonds within the peptide chain, rather than at the ends. The susceptibility of this compound to endopeptidases would depend on the specific recognition sequence of the enzyme. For example, some endopeptidases have a preference for cleavage sites involving hydrophobic residues like leucine (B10760876).

The enzymatic degradation of this compound can be studied by incubating the peptide with purified enzymes or cell extracts and analyzing the resulting cleavage products over time.

Table 2: Potential Peptidase Interactions with this compound

| Enzyme Class | Potential Action on this compound | Expected Products |

| Dipeptidyl Peptidase II | Cleavage of N-terminal dipeptide | H-Gly-Ala-OH + H-Pro-Leu-OH |

| Aminopeptidase | Sequential cleavage of N-terminal amino acids | Glycine, Alanine, Proline, Leucine |

| Endopeptidase | Internal cleavage of peptide bonds | Various smaller peptide fragments |

| Xaa-Pro Dipeptidase | Cleavage of Xaa-Pro dipeptides (if formed as degradation products) | Amino acids |

Determination of Enzymatic Cleavage Products and Degradation Pathways

The enzymatic degradation of peptides is a critical factor in determining their biological activity and stability. The tetrapeptide this compound is subject to cleavage by various proteases, and its degradation pathway is influenced by the specific enzymes present. The presence of a proline residue can confer some resistance to certain proteases. nih.gov

In the context of larger peptide sequences containing the Gly-Ala-Pro-Leu motif, enzymatic cleavage has been observed. For instance, when the pentapeptide Z-Gly-Pro-Leu-Ala-Pro is incubated with brush border membranes, Angiotensin-Converting Enzyme (ACE) is responsible for cleaving the C-terminal dipeptide, initiating its hydrolysis. jci.org The resulting Z-Gly-Pro-Leu fragment can then be further hydrolyzed by carboxypeptidase P, which releases the C-terminal leucine. jci.org This sequential degradation highlights a potential pathway for this compound metabolism, where initial cleavage could occur at various peptide bonds depending on the enzymatic environment.

The degradation of amino acids like Glycine, Alanine, and Leucine can occur through several pathways, including deamination, where the amino group is removed, leading to the formation of a new alpha-keto acid. nih.gov This process is fundamental to the metabolic fate of the constituent amino acids of this compound following its complete hydrolysis.

Furthermore, the Gly-Ala repeat has been shown to inhibit the ubiquitin/proteasome-dependent degradation pathway, a major system for protein breakdown in eukaryotic cells. nih.gov While this compound is a short peptide, the presence of the Gly-Ala sequence might have implications for its interaction with components of this degradation machinery, although this specific effect has not been extensively studied for this tetrapeptide.

Assessment of Stability Against Gastrointestinal Proteases In Vitro

The stability of peptides in the gastrointestinal (GI) tract is a crucial determinant of their potential as orally administered therapeutic agents. The peptide this compound's journey through the GI tract would expose it to a range of proteases, including pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine. nih.gov

The presence of proline in a peptide sequence is known to confer some resistance to enzymatic degradation. nih.gov Studies on other proline-containing peptides have shown varied stability. For example, a peptide isolated from Flathead by-products showed little to no hydrolysis by pepsin, indicating resistance to gastric conditions. vu.edu.au Similarly, an in vitro gastrointestinal digestion simulation of the pentapeptide FFVPF demonstrated significant stability in a gastric environment. nih.gov

However, the specific sequence of amino acids is critical. While proline can offer protection, the presence of cleavage sites for enzymes like pepsin (which preferentially cleaves after hydrophobic amino acids like Leucine) and chymotrypsin (which also targets large hydrophobic residues) can lead to degradation. nih.gov Therefore, the stability of this compound in the GI tract would be a balance between the protective effect of the proline residue and the susceptibility of the other peptide bonds to enzymatic cleavage.

Role as a Peptide Spacer in Macromolecular Conjugates and its Impact on Drug Release Mechanisms

Peptide sequences are frequently employed as linkers or spacers in drug-conjugate systems, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), to connect a targeting moiety to a cytotoxic payload. frontiersin.orgnih.gov The specific sequence of the peptide spacer is critical as it is designed to be cleaved by specific enzymes present in the target environment, such as the acidic and enzyme-rich lysosomes of cancer cells, leading to the controlled release of the drug. ucl.ac.be

The tetrapeptide sequence Gly-Pro-Leu-Gly has been utilized as an enzymatically cleavable linker. frontiersin.org In one study, replacing a Val-Ala linker with a Gly-Pro-Leu-Gly-p-aminobenzyloxycarbamate (GPLG-PABC) sequence in an SMDC resulted in a 4-fold more potent anti-tumoral effect. frontiersin.orgnih.gov In vitro enzymatic cleavage tests demonstrated that this GPLG-PABC linker is cleaved by lysosomal enzymes, with the released drug being observable after just 15 minutes of incubation. frontiersin.org

Similarly, the peptide spacer Gly-Gly-Pro-Leu has been investigated in carboxymethyldextran polyalcohol-drug conjugates. nih.govresearchgate.net The rate of drug release from these conjugates was found to be dependent on the peptide sequence, with conjugates containing proline showing different release profiles. nih.gov These findings underscore the importance of the this compound sequence and its variations as tunable elements in designing sophisticated drug delivery systems where the rate and location of drug release can be precisely controlled.

Modulation of Cellular Processes and Bioactivities In Vitro

Effects on Platelet Aggregation and Adhesion Mechanisms

The tetrapeptide this compound has been identified as a key sequence involved in platelet function. Specifically, the Gly-Ala-Pro-Leu sequence appears to be a fibrinogen binding site on the platelet integrin, glycoprotein IIb/IIIa (GPIIb/IIIa). nih.govacademictree.org This receptor plays a central role in platelet aggregation by binding to fibrinogen, which then bridges adjacent platelets.

In vitro studies have shown that the peptide Gly-Ala-Pro-Leu is the shortest sequence within a predicted fibrinogen binding site that potently inhibits the adhesion of platelets to fibrinogen and subsequent platelet aggregation. nih.gov This inhibitory effect is crucial for preventing the formation of thrombi, which can lead to cardiovascular events. The mechanism of action involves the peptide competing with fibrinogen for binding to the GPIIb/IIIa receptor on platelets.

The process of platelet adhesion and aggregation is a complex cascade of events. ahajournals.orgresearchgate.netahajournals.org Initially, platelets adhere to the subendothelial matrix at sites of vascular injury, a process mediated by receptors like GPIb-IX-V binding to von Willebrand factor. ahajournals.orgahajournals.org This initial tethering leads to platelet activation, which in turn activates the GPIIb/IIIa receptor, allowing it to bind fibrinogen and mediate aggregation. ahajournals.org By blocking this final common pathway, this compound can effectively modulate platelet-dependent processes.

| Peptide | Effect on Platelets | Mechanism |

| Gly-Ala-Pro-Leu | Potently inhibits platelet adhesion to fibrinogen and platelet aggregation. nih.gov | Acts as a competitive inhibitor for the fibrinogen binding site on the glycoprotein IIb/IIIa receptor. nih.gov |

| Gly-Pro-Arg-Pro | Inhibits platelet aggregation. ahajournals.orgtandfonline.com | Interferes with fibrinogen binding to its platelet receptor. |

| Gly-Arg-Gly-Asp-Ser | Totally inhibits ADP-induced platelet aggregation. ahajournals.org | A well-known RGD peptide that blocks integrin-mediated cell adhesion. |

Investigation of Antioxidant Properties in Cell-Free and Cellular Assays

Peptides derived from various natural sources have been shown to possess antioxidant properties, which are crucial for protecting cells against damage from reactive oxygen species (ROS). The antioxidant capacity of a peptide is influenced by its amino acid composition and sequence. csic.esitjfs.com

While direct studies on the antioxidant properties of this compound are limited, the constituent amino acids and similar peptide structures provide insights into its potential activity. Amino acids like Glycine and Proline have been suggested to play a role in the radical scavenging ability of some peptides. csic.es Leucine has also been reported to enhance the scavenging activities of peptides. csic.es

In a study on chicken essence, a peptide with the sequence Pro-Val-Pro-Ala-Glu-Gly-Val was identified as having antioxidant activity. jfda-online.com Furthermore, peptides from seabass skin gelatin hydrolysate, such as Gly-Leu-Phe-Gly-Pro-Arg and Gln-Leu-Gly-Pro-Leu-Gly-Pro-Val, have demonstrated potent antioxidant capabilities. researchgate.net The presence of hydrophobic amino acids like Alanine, Proline, and Leucine in these peptides is believed to contribute to their antioxidant properties. researchgate.net

These findings suggest that this compound, containing Glycine, Alanine, Proline, and Leucine, may exhibit antioxidant activity, although further direct experimental validation is required.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Assessments

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. nih.govscielo.br Many peptides derived from food sources have been found to exhibit ACE inhibitory activity.

The structure of a peptide, particularly the C-terminal amino acids, plays a significant role in its ability to inhibit ACE. The presence of hydrophobic amino acids at the C-terminus and a proline residue in the sequence are often associated with potent ACE inhibitory activity. plos.orgresearchgate.net

Several studies have identified peptides containing sequences similar to this compound as ACE inhibitors. For example, the peptide Leu-Ala-Pro (LAP) showed significant ACE inhibitory activity with an IC50 value of 8 µM. farmaciajournal.com Other peptides like Lys-Pro-Ala-Gly-Asp-Phe and Leu-Asp-His-Val-Pro-Gly-Gly-Ala-Arg have also been identified as ACE inhibitors. nih.gov The presence of Leucine at the N-terminus has been suggested to be crucial for the ACE inhibitory activity of some peptides. researchgate.net

The peptide this compound possesses several features that suggest potential ACE inhibitory activity, including the presence of proline and the hydrophobic amino acid leucine. However, direct experimental assessment of its IC50 value is necessary to confirm and quantify this activity.

| Peptide Sequence | Source/Type | ACE IC50 Value |

| Ala-Leu-Gly-Pro-Gln-Phe-Tyr | Stone fish hydrolysate | 0.012 mM plos.org |

| Lys-Val-Pro-Pro-Lys-Ala | Stone fish hydrolysate | 0.980 mM plos.org |

| Leu-Ala-Pro-Pro-Thr-Met | Stone fish hydrolysate | 1.310 mM plos.org |

| Gly-Pro-Leu-Gly-Ala-Leu | Tilapia skin hydrolysate | 117.20 ± 1.69 µM doi.org |

| Lys-Pro-Ala-Gly-Asp-Phe | Fermented bovine milk | Not specified, but showed strong binding affinity. nih.gov |

| Leu-Ala-Pro | Synthetic peptide | 8 µM farmaciajournal.com |

| Thr-Thr-Met-Pro-Leu-Trp | αs1-Casein | 16 µM tandfonline.com |

| LTEAPLNPKANREK | Kacang goat meat protein | 120 µM researchgate.net |

Influence on Intracellular Signaling Pathways and Gene Expression

Detailed research findings and data tables on the effect of this compound on specific intracellular signaling cascades (e.g., MAPK/ERK, PI3K/Akt) and the resulting impact on gene expression are not available in the reviewed literature.

Modulation of Other Enzyme Systems and Cellular Receptors

Information regarding the modulatory activity of this compound on enzyme systems beyond those directly involved in its metabolism, or its potential interactions with various cellular receptors, is not documented in the available scientific resources.

Rational Design and De Novo Engineering of H Gly Ala Pro Leu Oh Analogues and Mimetics

Structure-Activity Relationship (SAR) Elucidation

SAR studies are crucial for understanding how the chemical structure of a peptide influences its biological activity. By systematically modifying the peptide's structure and observing the resulting changes in activity, researchers can identify the key components responsible for its function.

Alanine (B10760859) scanning is a widely used technique to determine the contribution of individual amino acid side chains to a peptide's function. qyaobio.comexplorationpub.com In this process, each amino acid residue in the H-Gly-Ala-Pro-Leu-OH sequence, with the exception of any existing alanine, would be systematically replaced with an alanine residue. proteogenix.science Alanine is chosen because its small, non-polar methyl side chain is relatively neutral and typically does not introduce significant structural perturbations, effectively "removing" the original side chain's contribution. explorationpub.comproteogenix.science

The resulting analogues would then be assayed for biological activity. A significant decrease in activity upon substitution of a particular residue would indicate that the original residue is critical for function, potentially as part of a binding site or for maintaining the correct conformation. explorationpub.compnas.org Conversely, if the substitution results in little to no change in activity, it suggests that the original residue's side chain is not essential for the observed biological effect.

Table 1: Hypothetical Alanine Scanning Mutagenesis of this compound

| Original Peptide | Analogue | Position of Mutation | Expected Impact on Activity | Rationale |

|---|---|---|---|---|

| This compound | H-Ala -Ala-Pro-Leu-OH | 1 (Gly) | Moderate to significant change | Glycine (B1666218) provides conformational flexibility; its replacement could alter the peptide backbone's conformation. |

| This compound | H-Gly-Ala-Pro-Ala -OH | 4 (Leu) | Significant change | Leucine (B10760876) is a hydrophobic residue; its side chain may be involved in hydrophobic interactions with a target receptor. |

Point mutagenesis extends this concept by substituting residues with other amino acids besides alanine to probe the effects of different physicochemical properties, such as charge, polarity, and size. google.com For example, replacing leucine with another hydrophobic residue like valine or isoleucine could help determine the specific steric and hydrophobic requirements at that position.

Modifications at the N-terminus (amino group) and C-terminus (carboxyl group) of this compound can significantly impact its stability and biological activity. lifetein.comcreative-proteomics.com These termini are often susceptible to degradation by exopeptidases in biological systems. lifetein.comqyaobio.com

Common N-terminal modifications include acetylation, which neutralizes the positive charge of the N-terminal amine and can mimic the state of native proteins, thereby increasing stability. qyaobio.comsigmaaldrich.combiosynth.com Other modifications can involve the attachment of fatty acids to increase cell permeability. qyaobio.com

At the C-terminus, amidation is a frequent modification that replaces the negatively charged carboxyl group with a neutral amide group. sigmaaldrich.combiosynth.com This change can prevent enzymatic degradation by carboxypeptidases and, in some cases, enhance receptor binding by mimicking the structure of native peptide hormones. lifetein.combiosynth.com

Table 2: Potential N-Terminal and C-Terminal Modifications of this compound

| Modification Type | Example Modification | Expected Effect |

|---|---|---|

| N-Terminal | Acetylation | Increased stability against aminopeptidases, potential alteration in solubility and bioactivity. lifetein.comcreative-proteomics.com |

| C-Terminal | Amidation | Increased stability against carboxypeptidases, neutralization of negative charge, potential for enhanced receptor binding. lifetein.comcreative-proteomics.com |

| N-Terminal | Biotinylation | Allows for detection and purification in assays. sigmaaldrich.com |

| C-Terminal | Esterification | Neutralizes the negative charge, increases hydrophobicity. |

The specific effects of these modifications are context-dependent and would need to be empirically tested to determine their impact on the activity and specificity of this compound. qyaobio.com

Sequence truncation studies involve systematically removing amino acids from either the N- or C-terminus of this compound to identify the minimal sequence required for biological activity. creative-biostructure.comproteogenix.science This is often guided by results from alanine scanning to avoid removing critical residues. For instance, if alanine scanning suggests that Glycine at position 1 is not critical, a truncated analogue, H-Ala-Pro-Leu-OH, would be synthesized and tested. This process can lead to the development of smaller, more efficient peptide mimetics. proteogenix.sciencenih.gov

Conversely, sequence extensions, the addition of amino acids to either terminus, can also be explored. These extensions might improve binding affinity by making additional contacts with a target receptor or enhance stability. The choice of amino acids for extension would be guided by the properties of the target binding site, if known.

Effects of N-Terminal and C-Terminal Modifications on Activity and Specificity

Computational Peptide Design Strategies for this compound Derivatives

Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to design and screen potential peptide-based therapeutics. mdpi.comcomputabio.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its analogues) when bound to a target macromolecule, such as a protein receptor. cnif.cnnih.gov If the three-dimensional structure of the target is known, docking simulations can provide insights into the binding mode and affinity. computabio.com

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the peptide and the target. cnif.cn For this compound, docking could reveal, for example, that the leucine side chain fits into a hydrophobic pocket on the receptor, while the proline residue induces a turn that correctly orients the other residues for binding. This information is invaluable for designing new analogues with improved binding affinity. cnif.cnresearchgate.net

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. creative-peptides.compepdd.com In the context of this compound, a virtual library could be created containing thousands or even millions of tetrapeptides with variations at each of the four positions. mdpi.com

This library can then be screened in silico against the target receptor using molecular docking or other methods. nih.govmdpi.com The screening process would rank the peptides based on their predicted binding affinity or other scoring functions. mdpi.com The top-ranking peptides from the virtual screen can then be synthesized and tested experimentally, significantly accelerating the discovery of novel and potent analogues of this compound. pepdd.comnih.gov This approach allows for a much broader exploration of the chemical space than would be feasible with traditional experimental synthesis and screening alone. creative-peptides.com

De Novo Peptide Design for Enhanced Functionality and Specificity

De novo design is a powerful strategy for creating novel peptide sequences with enhanced or entirely new functionalities not found in nature. This approach moves beyond simple substitution of amino acids in a known sequence and instead builds peptides from fundamental principles. The goal is often to create molecules with improved stability, specificity, and therapeutic potential. mdpi.com

In the context of analogues related to this compound, de novo design might focus on several key areas:

Improving Target Affinity and Specificity: By designing peptides that can adopt a specific, pre-organized conformation, the entropic cost of binding to a biological target is reduced, which can lead to higher affinity. mdpi.com This pre-organization can also decrease binding to off-target molecules, thereby improving specificity. mdpi.com

Enhancing Stability: Natural peptides are often susceptible to degradation by proteases. De novo design can incorporate non-standard amino acids, such as D-amino acids or N-methylated residues, to create peptides that are resistant to enzymatic cleavage. nih.govbiorxiv.org

Introducing Novel Functions: Design principles can be used to create peptides with entirely new functions, such as catalytic activity or the ability to disrupt protein-protein interactions. escholarship.org For instance, researchers have successfully designed peptides that can bind to specific metal ions or act as minimalist catalysts. mdpi.comescholarship.org

A common strategy in de novo design involves creating libraries of peptides with randomized sequences flanked by residues that promote a specific secondary structure, like a β-hairpin. mdpi.com While these structures can be stabilized by weak hydrogen bonds, more robust methods like cyclization are often employed to create more conformationally rigid molecules. mdpi.com

Computational Prediction of Conformational Preferences and Stability of Modified Sequences

Computational methods are indispensable tools for predicting the three-dimensional structures and stability of peptides, guiding the design process before committing to costly and time-consuming chemical synthesis. pnas.org

Key Computational Approaches:

Empirical Energy Functions: Programs like the Empirical Conformational Energy Program for Peptides (ECEPP) use empirical energy functions to calculate the potential energy of a peptide's conformation. pnas.org This allows for the exploration of a vast conformational space to identify low-energy, and therefore more stable, structures. pnas.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing insights into its dynamic behavior and conformational flexibility in different environments (e.g., in water or a membrane).

Quantum-Chemical Methods: Methods like Density Functional Theory (DFT) provide a highly accurate description of the electronic structure of molecules, which can be used to calculate properties like bond strengths and reaction energies. austinpublishinggroup.com This level of detail is crucial for understanding the subtle effects of amino acid modifications on peptide stability. austinpublishinggroup.com

Homology Modeling and Structure Prediction: When designing analogues of a peptide with a known structure, homology modeling can be used to predict the structure of the modified sequence. For entirely new sequences, ab initio structure prediction methods are employed.

Application to this compound Analogues:

For a tetrapeptide like this compound, computational studies can predict how modifications will affect its preferred conformation. For example, the proline residue in the third position is known to induce turns in peptide chains. upc.eduwjarr.com Computational analysis can explore how replacing proline with other constrained amino acids or incorporating non-natural amino acids would alter the backbone geometry.

Development of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The design of peptidomimetics based on this compound aims to retain the bioactive conformation of the parent peptide while improving its drug-like properties.

Design Principles for Improved Metabolic Stability

A primary goal in developing peptidomimetics is to enhance their resistance to degradation by proteases in the body. Several design strategies are employed to achieve this:

Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with their D-isomers can significantly increase metabolic stability because most human proteases are specific for L-amino acids. nih.gov Similarly, incorporating other unnatural amino acids can confer resistance to proteolysis. nih.gov

N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone can protect the adjacent peptide bond from cleavage by proteases. mdpi.com

Backbone Modifications: Altering the peptide backbone itself, for instance by creating reduced amide bonds or azapeptides, can render the molecule unrecognizable to proteases.

Glycosylation: The attachment of sugar moieties to the peptide can shield it from enzymatic degradation and in some cases improve its pharmacokinetic profile. mdpi.comacs.org For example, O-β-glycosylated serine has been shown to significantly improve the metabolic stability of peptide derivatives in rat plasma. acs.org

Table of Strategies for Improved Metabolic Stability:

| Modification Strategy | Rationale | Example Application |

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids. | Incorporation of D-amino acids into biologically active peptides to improve stability. nih.gov |

| N-Methylation | Steric hindrance prevents protease binding. | N-alkylated amino acid substitution to improve stability. mdpi.com |

| Glycosylation | Steric shielding from proteases. | Introduction of O-β-glycosylated serine to increase half-life in plasma. acs.org |

| Unnatural Amino Acids | Altered side chains and backbone prevent enzymatic recognition. | Substitution with synthetic or noncanonical amino acids to resist proteolysis. nih.gov |

Incorporation of Conformational Constraints and Cyclization Strategies

Reducing the conformational flexibility of a peptide can lead to increased potency, selectivity, and stability. mdpi.com This is because a more rigid molecule does not need to expend as much energy to adopt the correct conformation for binding to its target.

Methods for Introducing Conformational Constraints:

Cyclization: Connecting the N- and C-termini (head-to-tail), or linking the backbone to a side chain or two side chains together, creates a macrocycle. nih.govnih.gov Cyclic peptides are generally more resistant to exonucleases and often have enhanced conformational stability. nih.gov The size of the ring is a critical factor; for example, 12-membered cyclic tetrapeptides can be conformationally flexible, while 13-membered rings can be more homogeneous. nih.gov

Incorporation of Constraining Amino Acids: Amino acids like proline, due to their cyclic side chain, restrict the conformational freedom of the peptide backbone. upc.edu Other strategies include using amino acids with β-substituents or dehydroamino acids to limit the available conformational space. upc.edu

Turn Mimetics: Since many bioactive peptides adopt a β-turn conformation at their receptor, designing rigid scaffolds that mimic this turn can be an effective strategy. wjarr.com Spirocyclic lactams, for instance, have been used to mimic the Pro-Leu-Gly sequence. wjarr.com

Cyclization Strategies for Tetrapeptides:

Synthesizing cyclic tetrapeptides can be challenging due to ring strain. researchgate.netresearchgate.net Several strategies have been developed to overcome this, including:

Use of Turn-Inducing Residues: Incorporating amino acids like glycine, proline, or D-amino acids can stabilize the turn structure needed for cyclization. google.com

Ring Contraction Strategies: This involves synthesizing a larger, more easily formed ring that then contracts to the desired size. researchgate.net

Auxiliary-Based Methods: A chemical auxiliary can be attached to the N-terminus of the linear peptide to preorganize it for cyclization, after which the auxiliary is removed. researchgate.net

The choice of cyclization strategy depends on the specific amino acid sequence, as the success of ring closure can be highly sequence-dependent. uni-kiel.de

Advanced Research Applications and Future Perspectives

H-Gly-Ala-Pro-Leu-OH as a Model System in Chemical Biology

The simple, yet distinct, structure of this compound allows researchers to explore complex biological processes. The presence of a proline residue introduces a conformational rigidity, while the other amino acids provide varying degrees of hydrophobicity and flexibility, making it an excellent model for studying peptide behavior.

The sequence Gly-Ala-Pro-Leu is instrumental in understanding how peptides bind to larger protein structures. Research has identified this sequence as being present in several integrin alpha-subunits. nih.gov Specifically, it is recognized as a fibrinogen binding site within the platelet integrin, glycoprotein (B1211001) IIb (part of the IIb/IIIa complex). nih.gov This interaction is crucial for platelet function. The Gly-Ala-Pro motif itself is highly conserved, being present in all eight integrin alpha-subunits studied in one report. nih.gov The ability of this defined peptide to participate in such a specific and vital biological recognition process makes it a key model for dissecting the molecular forces and structural conformations that govern protein-peptide interactions. Furthermore, sequences containing the Gly-Ala-Pro motif have been identified in the active sites of other critical proteins, such as the H,K-ATPase, an ion transport protein. nih.gov The similarity of these sites to those in other transport ATPases suggests a conserved structural basis for ATP binding and hydrolysis. nih.gov

The movement of peptides across cellular membranes is a fundamental process for nutrition and signaling. Small peptides like this compound are valuable for elucidating the mechanisms of these transport systems. Studies using mutants of the bacterium Lactococcus lactis have shown that peptides such as Ala-Pro-Leu accumulate inside the cells when certain peptidases are absent, which confirms that these peptides are translocated as whole entities across the membrane before any intracellular breakdown. nih.gov The cellular uptake of di- and tripeptides is primarily mediated by specific transporter proteins, such as PepT1 and PepT2. bachem.commdpi.com These transporters, located in the membranes of intestinal and kidney cells, facilitate the absorption of small peptides from diet or their re-adsorption from primitive urine. bachem.com The peptide Gly-Pro is often used as a competitive inhibitor in studies to probe the function of the PepT1 transporter, indicating that sequences containing this motif are recognized and transported by this system. mdpi.com

Once inside the cell, peptides are subject to degradation by a host of enzymes, and this compound is a useful substrate for studying this process. The intracellular stability and breakdown of a peptide determine its lifespan and biological activity. Research on Lactococcus lactis demonstrated that the peptidase PepX has a unique specificity and is the only enzyme in that system that can efficiently degrade the Ala-Pro-Leu sequence. nih.gov In more complex organisms, cells can take up protein fragments and degrade them into smaller peptides and free amino acids using enzymes like cathepsins and other peptidases. nih.gov The proline residue in the Gly-Ala-Pro-Leu sequence can confer some resistance to hydrolysis by certain peptidases due to the conformational constraints of its pyrrolidine (B122466) ring. nih.gov Altered intracellular levels of amino acids like glycine (B1666218), proline, and leucine (B10760876) can signal changes in protein turnover and metabolic pathways. mdpi.com

Studying Peptide Transport Across Biological Barriers, such as Cell Membranes

Contributions to Bioactive Peptide Discovery and Engineering

The structural and functional insights gained from studying this compound and related peptides have significant implications for designing new therapeutic agents.

The tetrapeptide Gly-Ala-Pro-Leu has been identified as a potent inhibitor of platelet function. It is the shortest active sequence derived from a predicted fibrinogen binding site on platelet receptors. nih.gov Its primary mechanism is the inhibition of platelet adhesion to fibrinogen and the subsequent aggregation of platelets, which are key events in thrombus formation. nih.govresearchgate.net This sequence is found within glycoprotein IIb, the alpha-subunit of the glycoprotein IIb/IIIa complex, which acts as the fibrinogen receptor on platelets. nih.gov The discovery that this relatively simple peptide can potently disrupt a key step in blood clotting provides a critical blueprint for the development of new anti-platelet and antithrombotic drugs.

Table 1: Research Findings on the Anti-Platelet Activity of Gly-Ala-Pro-Leu

| Finding | Biological Target | Implication | Reference |

|---|---|---|---|

| Gly-Ala-Pro-Leu potently inhibits platelet adhesion to fibrinogen. | Glycoprotein IIb/IIIa complex | Foundation for designing anti-platelet agents. | nih.gov |

| Gly-Ala-Pro-Leu inhibits platelet aggregation. | Glycoprotein IIb/IIIa complex | Potential for developing antithrombotic therapies. | nih.govresearchgate.net |

Peptides containing sequences similar to this compound have demonstrated significant potential as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. scielo.br The inhibition of ACE is a major strategy for treating hypertension. Research has shown that peptides containing proline and hydrophobic amino acids, such as leucine, at specific positions are effective ACE inhibitors. researchgate.net For instance, the tripeptide Gly-Pro-Leu, isolated from bovine skin gelatin, was identified as an ACE inhibitor. researchgate.net Synthetic studies have explored variations of this sequence to optimize inhibitory activity.

Table 2: ACE Inhibitory Activity of Gly-Pro-Leu and Related Synthetic Peptides

| Peptide Sequence | IC₅₀ (µM) | Source/Context | Reference |

|---|---|---|---|

| Leu-Gly-Pro | 0.72 | Synthetic peptide | researchgate.net |

| Gly-Leu-Pro | 1.62 | Synthetic peptide | researchgate.net |

| Gly-Pro-Leu | 2.55 | Isolated from bovine skin gelatin hydrolysate | researchgate.net |

| Gly-Pro-Leu | 2.65 | Synthetic peptide | researchgate.net |

| Gly-Pro-Val | 4.67 | Isolated from bovine skin gelatin hydrolysate | researchgate.net |

| Pro-Gly-Leu | 4.74 | Synthetic peptide | researchgate.net |

| Leu-Pro-Gly | 5.73 | Synthetic peptide | researchgate.net |

IC₅₀ represents the concentration of a substance required to inhibit a given biological process by 50%.

These findings demonstrate that the specific sequence of amino acids is critical for potent ACE inhibition, with Leu-Gly-Pro showing the highest activity among the synthesized tripeptides in one study. researchgate.net This knowledge directly informs the rational design of more stable and effective peptide-based antihypertensive drugs.

Interdisciplinary Approaches in Peptide Research

Integration of Omics Data for Comprehensive Peptide Functional Analysis